
1-(4-chlorophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione, also known as Clomipramine, is a tricyclic antidepressant drug used for the treatment of obsessive-compulsive disorder (OCD) and major depressive disorder (MDD). Clomipramine has been extensively studied for its biochemical and physiological effects, mechanism of action, and its potential use in scientific research.
Mécanisme D'action
1-(4-chlorophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione works by inhibiting the reuptake of serotonin and norepinephrine, leading to an increase in their concentration in the brain. This is thought to be responsible for its antidepressant and anxiolytic effects. 1-(4-chlorophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione has also been shown to have an affinity for muscarinic acetylcholine receptors, histamine receptors, and alpha-adrenergic receptors.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of serotonin and norepinephrine in the brain, leading to its antidepressant and anxiolytic effects. 1-(4-chlorophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione has also been shown to have anticholinergic effects, which may contribute to its side effects such as dry mouth, constipation, and blurred vision.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chlorophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione has a number of advantages for use in lab experiments. It has been extensively studied for its effects on neurotransmitters, making it a useful tool for studying the role of these neurotransmitters in psychiatric disorders. 1-(4-chlorophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione is also relatively easy to synthesize, making it readily available for use in experiments. However, 1-(4-chlorophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione has a number of limitations for use in lab experiments. It has a relatively short half-life, which may limit its usefulness in long-term experiments. 1-(4-chlorophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione also has a number of side effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are a number of future directions for research on 1-(4-chlorophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione. One potential direction is the development of new antidepressant and anxiolytic drugs based on the structure of 1-(4-chlorophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione. Another potential direction is the use of 1-(4-chlorophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione in combination with other drugs for the treatment of psychiatric disorders. Finally, there is a need for further research on the long-term effects of 1-(4-chlorophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione, particularly with regard to its potential for abuse and dependence.
Méthodes De Synthèse
1-(4-chlorophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione is synthesized by the condensation of 3-chloro-2-methylpropene with 3-(2-furyl)acrylic acid to form 3-(2-furyl)-2-methylpropenoic acid. This is then reacted with ammonia to form 3-(2-furyl)-2-methyl-3-aminopropionic acid, which is then cyclized with phosgene to form 1-(4-chlorophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione has been used extensively in scientific research for its potential use in the treatment of OCD, MDD, and other psychiatric disorders. It has also been studied for its effects on neurotransmitters such as serotonin, norepinephrine, and dopamine. 1-(4-chlorophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione has been shown to inhibit the reuptake of these neurotransmitters, leading to an increase in their concentration in the brain. This makes 1-(4-chlorophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione a potential tool for studying the role of these neurotransmitters in psychiatric disorders.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(oxolan-2-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c15-9-3-5-10(6-4-9)16-13(17)8-11(14(16)18)12-2-1-7-19-12/h3-6,11-12H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHDBOXGFQSMFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-4-methyl-1-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene](/img/structure/B5103071.png)
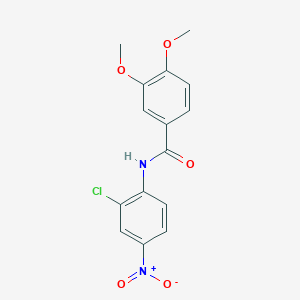
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5103079.png)
![3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzenesulfonate](/img/structure/B5103084.png)
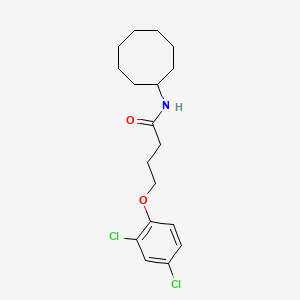
![5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5103104.png)
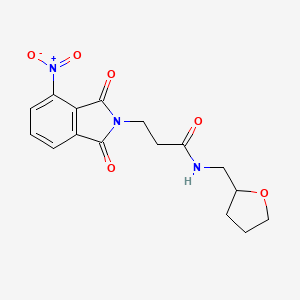
![2-{[3-cyano-4-(3-methyl-2-thienyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5103119.png)
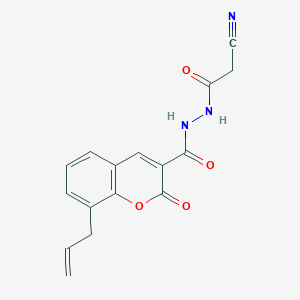
![4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5103138.png)
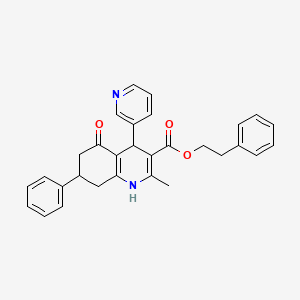
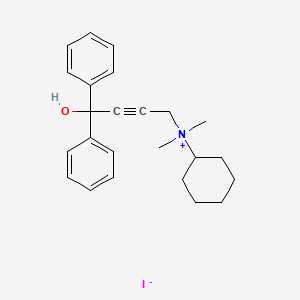
![4-{3-[4-(2-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5103162.png)
![1-(4-tert-butylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5103169.png)